Cas no 325142-81-2 (4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane is a fluorinated boronic ester derivative widely used as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include enhanced stability due to the perfluorophenyl group, which improves handling and storage compared to non-fluorinated analogs. The tetramethyl substitution on the dioxaborolane ring further contributes to its robustness under various reaction conditions. This compound is particularly valuable in Suzuki-Miyaura couplings, where it serves as an efficient boron source for introducing perfluorophenyl groups into complex molecules. Its high purity and consistent reactivity make it a reliable choice for pharmaceutical and materials science applications requiring precise functionalization.
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane structure
325142-81-2 structure
商品名:4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
CAS番号:325142-81-2
MF:C12H12BO2F5
メガワット:294.02548
MDL:MFCD12405352
CID:829256
PubChem ID:23065713

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
    • Perfluorophenylboronic acid, pinacol ester
    • 4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane
    • AT41308
    • AKOS016000991
    • BS-28263
    • Perfluorophenylboronic acid,pinacol ester
    • Perfluorophenylbornic acid, pinacol ester
    • MFCD12405352
    • DTXSID00630164
    • SCHEMBL184229
    • CS-0175085
    • 4,4,5,5-TETRAMETHYL-2-(PENTAFLUOROPHENYL)-1,3,2-DIOXABOROLANE
    • 325142-81-2
    • MB11848
    • MDL: MFCD12405352
    • インチ: InChI=1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3
    • InChIKey: FTJVUPKSBLYGSY-UHFFFAOYSA-N
    • ほほえんだ: CC1(C)C(C)(C)OB(C2=C(C(=C(C(=C2F)F)F)F)F)O1

計算された属性

  • せいみつぶんしりょう: 294.08500
  • どういたいしつりょう: 294.0850506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • ゆうかいてん: 35-36℃
  • ふってん: 66℃/0.4mm
  • PSA: 18.46000
  • LogP: 2.68130

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane セキュリティ情報

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T890503-50mg
4,4,5,5-Tetramethyl-2-(Perfluorophenyl)-1,3,2-Dioxaborolane
325142-81-2
50mg
$ 50.00 2022-06-02
abcr
AB273894-1 g
Perfluorophenylbornic acid, pinacol ester; 96%
325142-81-2
1g
€246.00 2023-06-22
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60431-1g
2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96%
325142-81-2 96%
1g
¥6673.00 2023-02-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H60431-250mg
2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96%
325142-81-2 96%
250mg
¥2072.00 2023-02-24
1PlusChem
1P00CK3Z-1g
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
325142-81-2 96%
1g
$185.00 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245755-1g
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
325142-81-2 97%
1g
¥1296.00 2024-08-02
Crysdot LLC
CD12083620-5g
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
325142-81-2 95+%
5g
$452 2024-07-24
1PlusChem
1P00CK3Z-5g
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
325142-81-2 96%
5g
$699.00 2025-02-26
Fluorochem
217436-1g
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
325142-81-2 95%
1g
£150.00 2022-03-01
Alichem
A019118797-5g
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
325142-81-2 95%
5g
$501.60 2023-09-02

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane 関連文献

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolaneに関する追加情報

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane: A Comprehensive Overview

The compound with CAS No 325142-81-2, known as 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, is a highly specialized boron-containing compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a dioxaborolane ring system with a perfluorophenyl group and multiple methyl substituents. The dioxaborolane framework is a five-membered ring containing two oxygen atoms and one boron atom, making it a versatile platform for various chemical transformations.

The perfluorophenyl group attached to the dioxaborolane ring introduces significant electronic and steric effects. Fluorine atoms are highly electronegative and can influence the reactivity of the compound in both positive and negative ways. The presence of multiple methyl groups further enhances the steric bulk around the boron atom, which can play a crucial role in controlling the reactivity and selectivity of this compound in various reactions. Recent studies have shown that this combination of functional groups makes 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane particularly useful in cross-coupling reactions and as a precursor for advanced materials.

One of the most notable applications of this compound is in the field of organometallic chemistry. The dioxaborolane framework is known to act as a boron-based leaving group in various coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, this compound can serve as a highly efficient boronic ester precursor. The reaction involves the coupling of aryl or alkenyl halides with boronic acids or esters in the presence of palladium catalysts. The use of 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane as a starting material has been shown to improve reaction efficiency and yield due to its stability and reactivity under mild conditions.

Recent advancements in materials science have also highlighted the potential of this compound as a building block for advanced materials. The combination of fluorinated aromatic rings and boron-containing frameworks has been explored for applications in optoelectronics and energy storage devices. For example, researchers have investigated the use of this compound in the synthesis of fluorinated polymers with tailored electronic properties. These polymers exhibit enhanced stability under harsh conditions and are being considered for use in high-performance batteries and solar cells.

In addition to its synthetic applications, 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,dioxaborolane has also found relevance in drug discovery efforts. The unique combination of functional groups allows for precise control over molecular interactions in biological systems. Recent studies have explored its potential as a scaffold for developing new classes of therapeutic agents targeting specific protein-protein interactions. The ability to fine-tune the electronic properties through fluorination has opened new avenues for designing molecules with enhanced bioavailability and selectivity.

The synthesis of 4,4,,5-Tetramethyl-2-(perfluorophenyl)-1,,3,dioxaborolane involves a multi-step process that typically begins with the preparation of perfluorobenzene derivatives. Advanced methodologies such as Suzuki coupling reactions and subsequent functionalization steps are employed to construct the dioxaborolane framework. Recent innovations in catalytic systems have enabled more efficient pathways for synthesizing this compound on an industrial scale while maintaining high purity levels.

From an environmental standpoint,, it is important to note that while this compound exhibits remarkable chemical versatility,, its handling requires adherence to standard laboratory safety protocols due to its potential reactivity under certain conditions. Researchers are actively exploring greener synthesis routes that minimize waste generation and maximize atom economy,, aligning with current sustainability goals within the chemical industry.

In conclusion,, 4,,4,,5,,5-Tetramethyl-2-(perfluorophenyl)-1,,3,dioxaborolane stands out as a pivotal molecule at the intersection of organic synthesis,, materials science,, and drug discovery., With ongoing research uncovering new applications and improved synthetic methods,, this compound is poised to play an increasingly important role in advancing modern chemistry., Its unique structure combined with cutting-edge research findings ensures that it remains at the forefront of scientific innovation.,

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Amadis Chemical Company Limited
(CAS:325142-81-2)4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
A875597
清らかである:99%
はかる:5g
価格 ($):431.0